2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide

Description

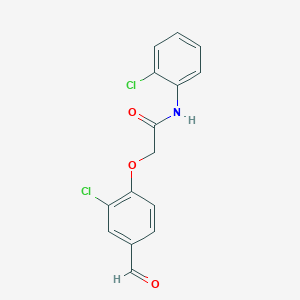

Chemical Structure and Properties 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (CAS: 862659-78-7) is an acetamide derivative with the molecular formula C₁₅H₁₁Cl₂NO₃ and a molecular weight of 324.16 g/mol . Its structure features:

- A 2-chlorophenyl group attached to the acetamide nitrogen.

- A phenoxy ring substituted with a 2-chloro and 4-formyl group. The formyl group enhances electrophilicity, making the compound reactive in nucleophilic addition and condensation reactions.

Properties

IUPAC Name |

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-11-3-1-2-4-13(11)18-15(20)9-21-14-6-5-10(8-19)7-12(14)17/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZFJPKOMZSNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide typically involves the following steps:

Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4-formylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

Acetamide Formation: The phenoxy intermediate is then reacted with 2-chlorophenylamine under suitable conditions to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: 2-(2-chloro-4-carboxyphenoxy)-N-(2-chlorophenyl)acetamide.

Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N-(2-chlorophenyl)acetamide.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthetic Routes

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide typically involves the acylation of 2-chloro-4-formylphenol with 2-chlorophenylamine. The following steps outline the general synthetic route:

- Formation of the Phenoxy Intermediate : Reacting 2-chloro-4-formylphenol with an acylating agent.

- Acetamide Formation : The phenoxy intermediate is then reacted with 2-chlorophenylamine under controlled conditions to yield the final product.

Reactivity

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol.

- Substitution : The chloro groups can be substituted with nucleophiles such as amines or thiols.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antibiotic agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings highlight its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Mechanistically, it may induce apoptosis in cancer cells by interacting with specific molecular pathways involved in cell survival and proliferation. Studies have shown that it can inhibit tumor growth in various cancer cell lines, making it a candidate for further drug development.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as an intermediate in synthesizing more complex organic molecules, which can be valuable in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy/Acetamide Core

2-Chloro-N-(4-hydroxyphenyl)acetamide (CAS: 2153-11-9)

- Structure: Lacks the formyl group and phenoxy linkage; features a single 4-hydroxyphenyl substituent.

- Properties : The hydroxyl group improves water solubility via hydrogen bonding but reduces reactivity compared to the formyl group in the target compound. Biological activity may focus on antioxidant or anti-inflammatory pathways .

2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide

- Structure: Contains an ethoxy group (vs. chlorine at the phenoxy 2-position) and a 2-phenylethyl chain (vs. 2-chlorophenyl).

- The phenylethyl group may interact with hydrophobic protein pockets, differing from the electron-withdrawing chlorophenyl in the target compound .

N-(3-Chloro-4-hydroxyphenyl)acetamide

- Structure: A chlorinated hydroxyphenyl acetamide without the phenoxy bridge.

- Properties: The hydroxyl group enables hydrogen bonding but reduces metabolic stability.

Pharmacological Activity Comparisons

Anticancer Activity

- Target Compound: The formyl group may act as a Michael acceptor, enabling covalent binding to cysteine residues in kinases or proteases. Phenoxy acetamides with similar groups (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells .

- Analog with Thiadiazole Moiety : 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide shows enhanced antiproliferative activity (82% yield in synthesis, mp. 212–216°C) due to the thiadiazole’s ability to chelate metal ions in enzymes .

Anticonvulsant Activity

- N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)acetamide (ED₅₀: 0.055 mmol/kg) outperforms phenytoin in rodent models, highlighting the role of piperidine substituents in CNS penetration. The target compound’s formyl group may limit blood-brain barrier permeability due to polarity .

Biological Activity

2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the available literature on its biological activity, mechanisms of action, and related studies.

- Molecular Formula : C15H12Cl2N2O3

- Molecular Weight : 289.71 g/mol

- CAS Number : 792945-83-6

- IUPAC Name : this compound

The biological activity of this compound is thought to arise from its interaction with various cellular targets:

- Antimicrobial Activity : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein functions within bacterial cells.

- Anticancer Activity : The compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential effectiveness as an antibiotic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines, including liver carcinoma (HEPG2). The IC50 values indicate the concentration needed to reduce cell viability by 50%, showcasing its potential as an anticancer drug.

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 (Liver Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent for infections caused by resistant bacterial strains .

- Cytotoxicity Against Cancer Cells : Another research article reported that the compound exhibited dose-dependent cytotoxicity in various cancer cell lines, with significant effects observed in HEPG2 cells. The study utilized the MTT assay to quantify cell viability and confirmed the mechanism of action through apoptosis assays .

- Structure-Activity Relationship (SAR) : Investigations into similar compounds have provided insights into how structural modifications influence biological activity. The presence of chloro and formyl groups on the phenoxy ring was found to enhance both antimicrobial and anticancer properties, suggesting that these substituents play a critical role in the compound's efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via nucleophilic substitution between 2-chloro-4-formylphenol and N-(2-chlorophenyl)acetamide. Key steps include:

- Activation : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 9:3 v/v) to isolate the product.

- Optimization : Adjusting molar ratios (1:1.2 phenol to acetamide) and reaction time (24–48 hours) improves yields from ~60% to 78% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks: δ 9.85 ppm (CHO formyl proton), δ 8.20 ppm (aromatic protons adjacent to Cl), and δ 4.65 ppm (OCH₂CO acetamide bridge) .

- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 325.1 (calculated: 324.16 g/mol) .

- Elemental Analysis : Carbon (C), hydrogen (H), and nitrogen (N) percentages must align with theoretical values (e.g., C: 55.58%, H: 3.42%, N: 4.32%) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Assays :

- Antitumor Activity : MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values compared to doxorubicin .

- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA, with IC₅₀ values <10 µM indicating strong activity .

- Data Interpretation : Dose-response curves (0.1–100 µM) and statistical validation (p<0.05 via ANOVA) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- SAR Strategies :

-

Functional Group Modifications : Replace the formyl group with carboxy or hydroxymethyl moieties to alter solubility and target binding .

-

Comparative Analysis : Test derivatives (e.g., 2-(4-methoxyphenoxy) or 2-(3-nitrophenoxy) analogs) in parallel assays (Table 1) .

Table 1 : Bioactivity Comparison of Structural Analogs

Derivative Functional Group IC₅₀ (Antitumor, µM) COX-2 Inhibition (%) Parent Compound Formyl 12.5 ± 1.2 82 ± 3 2-(4-Methoxyphenoxy) Methoxy 25.3 ± 2.1 45 ± 4 2-(3-Nitrophenoxy) Nitro 8.9 ± 0.9 91 ± 2

Q. What computational methods validate interactions between this compound and biological targets (e.g., enzymes)?

- Approach :

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). The formyl group forms hydrogen bonds with Arg120 (binding energy: −9.2 kcal/mol) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability; RMSD <2.0 Å indicates stable ligand-receptor complexes .

- Validation : Compare computational results with experimental IC₅₀ values to refine docking parameters .

Q. How can crystallographic data resolve contradictions between experimental and predicted molecular geometries?

- Protocol :

- X-ray Crystallography : Grow single crystals via slow evaporation (toluene/ethanol). SHELXL refinement reveals bond angles (e.g., C-O-C: 118.5°) and torsional strain in the acetamide bridge .

- Discrepancy Resolution : If DFT-predicted dihedral angles (e.g., 60.5°) conflict with crystallographic data (65.2°), recalibrate basis sets (e.g., B3LYP/6-311++G**) .

Q. What strategies mitigate degradation issues during stability studies under varying pH and temperature?

- Stability Testing :

- Conditions : Incubate at pH 3–10 (37°C, 7 days). HPLC analysis shows degradation >20% at pH <4 due to formyl group hydrolysis .

- Mitigation : Lyophilization for long-term storage (−80°C) or formulation with cyclodextrins to enhance solubility and stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Case Study : If MTT assays show IC₅₀ = 12.5 µM but SRB assays report IC₅₀ = 18.7 µM:

- Root Cause : MTT detects metabolic activity, while SRB measures protein content; differences arise in slow-growing cells.

- Resolution : Normalize data to cell count (Hoechst 33342 staining) and repeat assays in triplicate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.